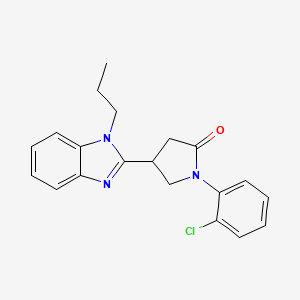![molecular formula C21H20BrN3O5 B11422446 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11422446.png)
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and bromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multi-step process involving the following key steps:
-
Formation of the Pyrrolo[3,4-c]pyrazole Core: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
-
Introduction of Substituents: : The introduction of the bromo, hydroxy, and methoxy substituents can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
-
Final Assembly: : The final assembly of the compound involves coupling the substituted phenyl groups with the pyrrolo[3,4-c]pyrazole core. This can be achieved through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reagents would be carefully selected to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl and bromo substituents. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
-
Substitution: : The bromo substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a chloro substituent instead of bromo.
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-ethoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
The uniqueness of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and the resulting chemical reactivity. The presence of both bromo and methoxy substituents, along with the pyrrolo[3,4-c]pyrazole core, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C21H20BrN3O5 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H20BrN3O5/c1-29-8-7-25-19(11-9-13(22)20(27)15(10-11)30-2)16-17(23-24-18(16)21(25)28)12-5-3-4-6-14(12)26/h3-6,9-10,19,26-27H,7-8H2,1-2H3,(H,23,24) |
InChI Key |
XQDBPKGBFSSDKB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B11422364.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11422375.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11422390.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11422394.png)
![9-(3-Chlorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11422402.png)
![Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11422403.png)
![2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11422408.png)
![1-(3,5-dimethylphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11422409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11422419.png)

![7-[(4-{[(Thiophen-2-YL)methyl]carbamoyl}piperidin-1-YL)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11422433.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B11422439.png)
![5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11422450.png)
![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11422453.png)
